molecular formula C21H18N4O2S B11015555 1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11015555
M. Wt: 390.5 g/mol
InChI Key: UPGSHFQFGFEDMK-UHFFFAOYSA-N
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Description

1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiazole ring, and an isoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the pyridine and thiazole moieties through various coupling reactions. Key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler cyclization of a suitable phenethylamine derivative with an aldehyde.

    Introduction of the Pyridine Moiety: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the isoquinoline core.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or thiazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and chemical properties.

Scientific Research Applications

1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring, a thiazole ring, and an isoquinoline core. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]isoquinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O2S/c26-20(24-10-8-19-23-11-12-28-19)18-14-25(13-15-5-3-4-9-22-15)21(27)17-7-2-1-6-16(17)18/h1-7,9,11-12,14H,8,10,13H2,(H,24,26)

InChI Key

UPGSHFQFGFEDMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=CC=N3)C(=O)NCCC4=NC=CS4

Origin of Product

United States

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